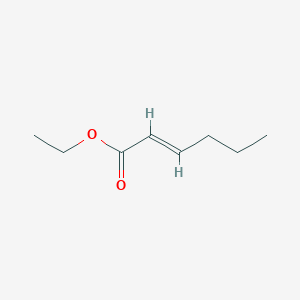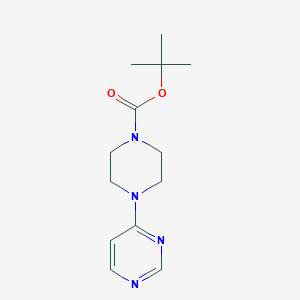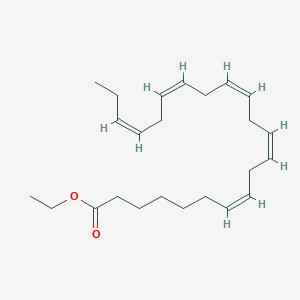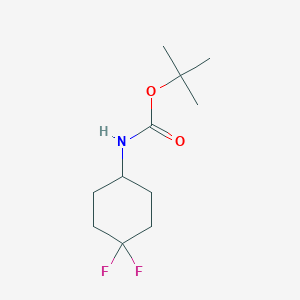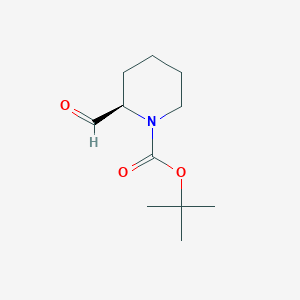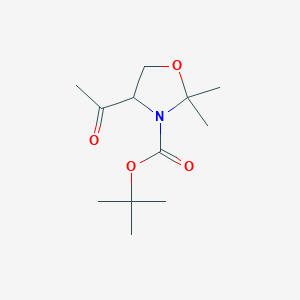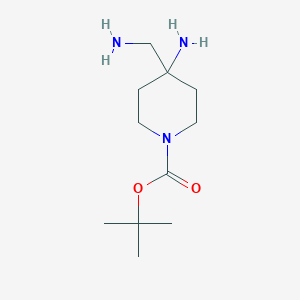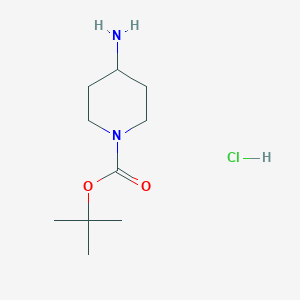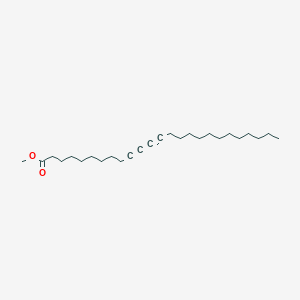
Methyl 10,12-pentacosadiynoate
Descripción general
Descripción
Methyl 10,12-pentacosadiynoate is a compound that has been studied for its ability to form supramolecular self-assembled aggregates. In one study, a derivative of this compound, specifically mono[6-deoxy-6-(pentacosa-10,12-diynyl amidomethyl)]-β-cyclodextrin, was synthesized and found to self-assemble into worm-like supramolecular structures .
Synthesis Analysis
The synthesis of the derivative of Methyl 10,12-pentacosadiynoate involved reacting mono-6-amino-6-deoxy-β-cyclodextrin with N-hydroxysuccinimide ester of 10,12-pentacosadiynoic acid in DMF . This process highlights the reactivity of the diynoate group when combined with other reactive moieties, leading to the formation of complex structures.
Molecular Structure Analysis
The molecular structure of the synthesized compound was characterized using 2D nuclear magnetic resonance spectroscopy and X-ray powder diffraction. These techniques provided detailed information about the arrangement of atoms within the molecule and the self-assembled aggregates .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of Methyl 10,12-pentacosadiynoate itself, the study of its derivative within a supramolecular context suggests that the compound can participate in reactions leading to the formation of complex structures. The self-assembly and aggregation behavior is indicative of the potential chemical reactivity of Methyl 10,12-pentacosadiynoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of the derivative of Methyl 10,12-pentacosadiynoate were analyzed using thermogravimetry and electron microscopy. These analyses revealed the thermal stability of the compound and provided visual evidence of the worm-like supramolecular structures formed upon self-assembly .
Aplicaciones Científicas De Investigación
Nanostructure Formation and Stability
Methyl 10,12-pentacosadiynoate, often in its acid form (10,12-pentacosadiynoic acid), is used in creating nanostructures. Alloisio et al. (2015) describe how 10,12-pentacosadiynoic acid adsorbs on silver nanoparticles, forming stable nanohybrids in aqueous suspension with a core-shell architecture. This suggests potential applications in nanotechnology and materials science (Alloisio et al., 2015).
Chromic Transitions and Sensing Applications
The compound demonstrates unique chromic transitions (changes in color in response to different stimuli), as shown in studies by Potisatityuenyong et al. (2008) and Pattanatornchai et al. (2013). These properties are used in developing sensors for thermal, chemical, and environmental changes. Such applications are significant in creating sensitive and responsive materials (Potisatityuenyong et al., 2008), (Pattanatornchai et al., 2013).
Thermochromism and Structural Evolution
The compound is also pivotal in understanding thermochromism - the change of color with temperature. Pang et al. (2006) explored this by studying sodium 10,12-pentacosadiynoate microcrystals. Their work provides insights into the structural evolution of these crystals under thermal stimuli, which is vital for developing smart materials and coatings (Pang et al., 2006).
Radiation Processing Dosimetry
Soliman et al. (2013) investigated the use of 10,12-pentacosadiynoic acid in radiation dosimetry. The polymerization of this compound under gamma-ray exposure allows for precise dosimetry in radiation processing, demonstrating its potential in medical and industrial applications (Soliman et al., 2013).
Advanced Material Fabrication
Finally, Kim and Lee (2019) explored the effect of 10,12-pentacosadiynoic acid on the fabrication of nanofibers. Their research indicates significant influences on the physical structure and color transition characteristics of nanofibers, suggesting applications in advanced material design and engineering (Kim & Lee, 2019).
Mecanismo De Acción
Target of Action
Methyl 10,12-pentacosadiynoate is a complex organic compound with the molecular formula C26H44O2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that it’s a reactant in the preparation of Diacetylenic hydroxamic acids
Biochemical Pathways
It’s known to be involved in the synthesis of Diacetylenic hydroxamic acids
Result of Action
As a reactant in the preparation of Diacetylenic hydroxamic acids
Propiedades
IUPAC Name |
methyl pentacosa-10,12-diynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-13,18-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSURCIXQQGITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152953 | |
| Record name | Methyl 10,12-pentacosadiynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 10,12-pentacosadiynoate | |
CAS RN |
120650-77-3 | |
| Record name | Methyl 10,12-pentacosadiynoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120650773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 10,12-pentacosadiynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions Methyl 10,12-pentacosadiynoate as one of the compounds identified in Jatropha gossypiifolia leaf extract. What is the significance of this finding in the context of the research on Alzheimer's disease?
A1: While the study identified Methyl 10,12-pentacosadiynoate through GC-MS analysis [], it primarily focuses on the molecular docking and potential anti-Alzheimer's activity of another compound found in the extract, Cis, Cis, Cis – 7,10,13 – Hexadecatrienal. The research does not delve into the specific properties or potential effects of Methyl 10,12-pentacosadiynoate. Therefore, its significance in relation to Alzheimer's disease, based on this particular study, remains unexplored. Further research is needed to understand if this compound possesses any relevant biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)

